molecular formula C16H18N2O B258911 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile

Cat. No. B258911
M. Wt: 254.33 g/mol
InChI Key: YCYWHFQKGCCNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile, commonly known as DIMBOA, is a naturally occurring compound found in various plants. It belongs to the class of benzoxazinoids and has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of DIMBOA is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and pathways involved in the growth and survival of microorganisms and insects. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
DIMBOA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth and survival of various microorganisms and insects. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. DIMBOA has also been shown to enhance plant growth and provide protection against pests and diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIMBOA in lab experiments is its low cost and high yield. The compound can be easily extracted from plants and synthesized in the lab. Another advantage is its broad range of applications in various scientific research fields. However, one of the limitations of using DIMBOA in lab experiments is its potential toxicity to humans and animals. Therefore, caution should be exercised when handling the compound.

Future Directions

There are several future directions related to DIMBOA. One of the future directions is the development of novel synthetic methods for the compound. Another future direction is the identification of new applications for the compound in various scientific research fields. Additionally, further studies are needed to fully understand the mechanism of action of DIMBOA and its potential toxicity to humans and animals.

Synthesis Methods

The synthesis of DIMBOA can be achieved through various methods, including chemical synthesis and extraction from plants. The chemical synthesis involves the reaction of 2-hydroxy-3-methylbenzonitrile with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst. The extraction method involves the isolation of DIMBOA from plants such as maize, wheat, and rye. The extraction method is preferred due to the low cost and high yield of the compound.

Scientific Research Applications

DIMBOA has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential applications in cancer research, where it has been shown to possess anti-cancer properties. DIMBOA has also been studied for its potential applications in the field of agriculture, where it has been shown to enhance plant growth and provide protection against pests and diseases.

properties

Product Name

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-methylbenzonitrile

InChI

InChI=1S/C16H18N2O/c1-11-5-4-6-12(10-17)15(11)18-13-7-14(19)9-16(2,3)8-13/h4-7,18H,8-9H2,1-3H3

InChI Key

YCYWHFQKGCCNCZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1NC2=CC(=O)CC(C2)(C)C)C#N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)NC2=CC(=O)CC(C2)(C)C

Origin of Product

United States

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